3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C12H15N5O3S and its molecular weight is 309.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Novel heterocyclic compounds, including pyridazine derivatives, were synthesized for use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Sulfenylation in Green Chemistry
- A study focused on the sulfenylation of imidazoheterocycles, including pyridazines, using environmentally friendly methods (Hiebel & Berteina‐Raboin, 2015).
Structure-Activity Relationship in Pharmacology
- Research on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, including compounds with pyridazine rings, demonstrated the importance of molecular structure in determining analgesic and anti-inflammatory properties (Ukrainets et al., 2019).
Synthesis of Antimicrobial Heterocycles
- A study synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, potentially including pyridazine derivatives, for antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Anticancer Activity
- Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, closely related to pyridazines, focused on their potential as anticancer agents (Temple, Rose, Comber, & Rener, 1987).
Synthesis of Antiulcer Agents
- Imidazo[1,2-a]pyridines, structurally related to pyridazines, were synthesized as potential antiulcer agents with antisecretory and cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Given the wide range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-16-8-12(13-9-16)21(18,19)17-6-4-10(7-17)20-11-3-2-5-14-15-11/h2-3,5,8-10H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHKBCIPDCISGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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